molecular formula C7H3BrF2MgO2 B14096257 2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide

2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide

Cat. No.: B14096257
M. Wt: 261.30 g/mol
InChI Key: TVQGYKPHGPCGFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C7H3BrF2MgO2 and a molecular weight of 261.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is typically synthesized by reacting 2,2-difluorobenzo-1,3-dioxole with magnesium in the presence of bromine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is typical of Grignard reagents .

Properties

IUPAC Name

magnesium;2,2-difluoro-5H-1,3-benzodioxol-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2O2.BrH.Mg/c8-7(9)10-5-3-1-2-4-6(5)11-7;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGYKPHGPCGFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=[C-]1)OC(O2)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2MgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.